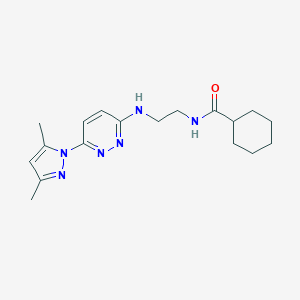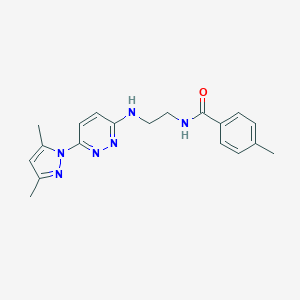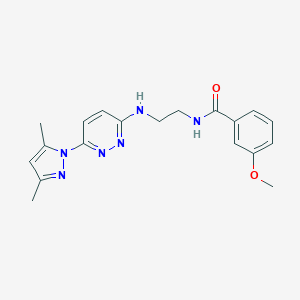![molecular formula C16H16N6O B504518 N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B504518.png)
N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a benzamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole and pyridazine intermediates. The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones, while the pyridazine ring is often formed via the reaction of hydrazines with α,β-unsaturated carbonyl compounds .
The final step involves the coupling of the pyrazole and pyridazine intermediates with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide group . The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyrazole derivatives.
Applications De Recherche Scientifique
N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazinamide: An anti-tubercular drug with a similar pyrazole ring structure.
Imidazo[1,2-b]pyridazine derivatives: Compounds with similar biological activities and therapeutic potential.
3-Pyrazolyl-6-hydrazinylpyridazine derivatives: Compounds with similar synthetic routes and biological activities.
Uniqueness
N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide is unique due to its specific combination of pyrazole, pyridazine, and benzamide groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C16H16N6O |
|---|---|
Poids moléculaire |
308.34g/mol |
Nom IUPAC |
N-[2-[(6-pyrazol-1-ylpyridazin-3-yl)amino]ethyl]benzamide |
InChI |
InChI=1S/C16H16N6O/c23-16(13-5-2-1-3-6-13)18-11-10-17-14-7-8-15(21-20-14)22-12-4-9-19-22/h1-9,12H,10-11H2,(H,17,20)(H,18,23) |
Clé InChI |
DNTXQMLWOVZHSZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)N3C=CC=N3 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)N3C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxyphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B504443.png)
![N-(2,5-dimethoxyphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B504445.png)
![N-(3,5-dimethylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B504446.png)










